1-Cyclopropyl-4-ethylpyrazine-2,3-dione
Description
1-Cyclopropyl-4-ethylpyrazine-2,3-dione (synonym: BAY 87-2243) is a pyrazine-2,3-dione derivative with a cyclopropyl group at position 1 and an ethyl group at position 3. Its empirical formula is C₂₆H₂₆F₃N₇O₂, indicating a nitrogen-rich aromatic heterocyclic core fused with a dione moiety . The cyclopropyl substituent introduces steric constraints and electronic effects due to its strained ring structure, while the ethyl group contributes to lipophilicity.
Properties
IUPAC Name |
1-cyclopropyl-4-ethylpyrazine-2,3-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-2-10-5-6-11(7-3-4-7)9(13)8(10)12/h5-7H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCPVDJCCTNDOIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN(C(=O)C1=O)C2CC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 1-cyclopropyl-4-ethylpyrazine-2,3-dione are compared below with related pyrazine- and piperazine-dione derivatives (Table 1). Key differentiating factors include substituent groups, lipophilicity, and biological activity.
Table 1: Structural and Functional Comparison of Pyrazine-2,3-dione Derivatives and Analogues
*ClogP: Calculated partition coefficient (lipophilicity).
†Data from for piperazine-2,3-dione derivatives.
Key Findings:
In contrast, oxadiazole in the dihydropyrazine derivative () enhances rigidity and may participate in hydrogen bonding . Piperazine vs. Pyrazine Cores: Piperazine-2,3-diones (e.g., ) are non-aromatic, reducing conjugation compared to pyrazine-2,3-diones. This difference impacts electronic distribution and reactivity .
Lipophilicity :
- Piperazine-2,3-diones with disubstituted benzyl groups () exhibit higher ClogP values (2.5–4.0) than unsubstituted piperazine, suggesting improved membrane permeability . The target compound’s lipophilicity is unquantified but likely moderate due to its ethyl and cyclopropyl groups .
Biological Activity :
- Anthelmintic Activity : Piperazine-2,3-dione derivatives () show efficacy against parasites, attributed to increased lipophilicity and substituent-driven target interactions .
- Receptor Affinity : Indolin-2,3-diones () demonstrate selectivity for σ2 receptors, highlighting the role of the dione moiety in receptor binding .
Synthetic Accessibility :
- Piperazine-2,3-diones (e.g., ) are synthesized via reductive alkylation and oxalate coupling, while pyrazine-diones (e.g., ) may require more complex cyclization steps .
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